molecular formula C8H13NO B139863 (1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one CAS No. 126412-05-3

(1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one

Cat. No. B139863
M. Wt: 139.19 g/mol
InChI Key: CXSJAGTXTKECJV-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one, also known as MDPK or Methylenedioxy Pyrrolidinyl Ketone, is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of psychoactive substances that are structurally similar to amphetamines and cathinone, a naturally occurring stimulant found in the khat plant. MDPK is a popular research chemical that is often used in scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism Of Action

(1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one acts by inhibiting the reuptake of dopamine and norepinephrine, which are neurotransmitters that are involved in regulating mood, motivation, and reward. By blocking the reuptake of these neurotransmitters, (1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one increases their levels in the synapse, leading to an increase in their activity and effects on the brain. This increase in neurotransmitter activity is believed to be responsible for the stimulant and euphoric effects of (1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one.

Biochemical And Physiological Effects

(1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one has been shown to have a range of biochemical and physiological effects on the body. In addition to its stimulant and euphoric effects, (1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one has been shown to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, which can lead to reduced blood flow to the extremities. Long-term use of (1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one has been associated with a range of adverse effects, including cardiovascular problems, kidney damage, and neurological disorders.

Advantages And Limitations For Lab Experiments

(1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one has several advantages as a research chemical, including its ability to selectively target dopamine and norepinephrine transporters, making it a useful tool for investigating the role of these neurotransmitters in the brain. However, there are also several limitations to using (1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one in lab experiments, including its potential for abuse and dependence, as well as the lack of data on its long-term effects on the body.

Future Directions

There are several potential future directions for research on (1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one, including investigating its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to better understand the long-term effects of (1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one on the body, as well as its potential for abuse and dependence. Finally, there is a need for the development of new and more effective treatments for drug addiction, including the development of medications that can help to reduce the negative effects of drugs like (1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one on the brain and body.

Scientific Research Applications

(1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one has been the subject of numerous scientific studies, particularly in the field of neuroscience and pharmacology. One of the primary areas of research has been to investigate the mechanism of action of (1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one and its effects on the central nervous system. Studies have shown that (1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is believed to be responsible for the stimulant and euphoric effects of (1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one.

properties

CAS RN

126412-05-3

Product Name

(1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

(1E)-1-(1-methylpyrrolidin-2-ylidene)propan-2-one

InChI

InChI=1S/C8H13NO/c1-7(10)6-8-4-3-5-9(8)2/h6H,3-5H2,1-2H3/b8-6+

InChI Key

CXSJAGTXTKECJV-SOFGYWHQSA-N

Isomeric SMILES

CC(=O)/C=C/1\CCCN1C

SMILES

CC(=O)C=C1CCCN1C

Canonical SMILES

CC(=O)C=C1CCCN1C

synonyms

2-Propanone, 1-(1-methyl-2-pyrrolidinylidene)-, (E)- (9CI)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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